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Compound Name: DS-7423

Cat. No.: B15542385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical antitumor activity of

DS-7423, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin

(mTOR) inhibitor. Its performance is evaluated against other relevant PI3K/mTOR inhibitors,

supported by experimental data to inform future research and development.

Preclinical Antitumor Activity of DS-7423
DS-7423 has demonstrated potent antitumor activity in various preclinical models, primarily

through the dual inhibition of PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM)[1]. This

dual-action mechanism is intended to provide a more comprehensive blockade of the

PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Ovarian Clear Cell Adenocarcinoma (OCCA)
In a panel of nine OCCA cell lines, DS-7423 exhibited significant anti-proliferative effects with

IC50 values under 75 nM, irrespective of the PIK3CA mutational status.[1] In xenograft models

using TOV-21G and RMG-I OCCA cells, oral administration of DS-7423 led to a dose-

dependent suppression of tumor growth.[2] Mechanistically, DS-7423 was shown to induce

TP53-dependent apoptosis in OCCA cell lines with wild-type TP53.[1]
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In preclinical models of prostate cancer, the efficacy of DS-7423 has been shown to be

dependent on the PTEN status of the cancer cells. In PTEN wild-type prostate cancer models,

treatment with DS-7423 led to the upregulation of HER2, PSMA, and mGluR1, creating a

feedback loop that confers resistance. However, combining DS-7423 with HER2 or mGluR1

inhibitors resulted in decreased cell survival and tumor growth in xenograft studies, suggesting

a potential combination therapy strategy for this patient population.

Comparative Analysis of Dual PI3K/mTOR Inhibitors
To provide a broader context for the preclinical activity of DS-7423, the following table

compares its in vitro potency with other dual PI3K/mTOR inhibitors. It is important to note that

these values are from different studies and may not be directly comparable due to variations in

experimental conditions.

Inhibitor PI3Kα (IC50, nM) mTOR (IC50, nM)
Other PI3K
Isoforms (IC50, nM)

DS-7423 15.6 34.9
PI3Kβ: 1,143, PI3Kγ:

249, PI3Kδ: 262

Dactolisib (BEZ235) 4 20.7
p110γ: 5, p110δ: 7,

p110β: 75

Voxtalisib

(SAR245409/XL765)
9 170 -

Bimiralisib (PQR309) Pan-class I inhibitor
Balanced inhibition

with PI3K
Pan-class I inhibitor

Clinical Validation: Phase I Study in Advanced Solid
Tumors
A first-in-human, open-label, Phase I clinical trial (NCT01364844) evaluated the safety,

tolerability, pharmacokinetics, and preliminary efficacy of DS-7423 in patients with advanced

solid malignant tumors.

Key Findings from the Phase I Trial
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Parameter Result

Maximum Tolerated Dose (MTD) 240 mg/day

Recommended Phase 2 Dose (RP2D) 240 mg/day

Common Treatment-Related Adverse Events
Diarrhea, fatigue, decreased appetite, rash,

stomatitis

Dose-Limiting Toxicities (at 240 mg)
Grade 3 stomatitis, Grade 3 lung infection,

Grade 4 hyperglycemia

Preliminary Efficacy

Prolonged stable disease observed in various

solid tumors, including cholangiocarcinoma,

thymic cancer, and non-small cell lung cancer.

The study concluded that DS-7423 had a manageable safety profile and demonstrated

preliminary antitumor activity in a heavily pretreated patient population.

Experimental Protocols
Ovarian Cancer Xenograft Model (TOV-21G and RMG-I)

Cell Lines: TOV-21G and RMG-I human ovarian clear cell adenocarcinoma cell lines.

Animals: Female severe combined immunodeficient (SCID) mice.

Tumor Implantation: 1 x 10^7 cells were subcutaneously injected into the flank of each

mouse. For the RMG-I model, tumor pieces from a donor mouse were implanted.

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control

and DS-7423 treatment groups. DS-7423 was administered orally, once daily.

Endpoint: Tumor volumes were measured regularly. At the end of the study, tumors were

excised for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-S6).

Prostate Cancer Xenograft Model (CWR22)
Cell Line: CWR22 human prostate cancer cell line.
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Animals: Male athymic nude mice.

Tumor Implantation: CWR22 cells were subcutaneously injected with Matrigel into the flank

of each mouse.

Treatment: Once tumors were established, mice were randomized to receive vehicle control

or DS-7423.

Endpoint: Tumor growth was monitored. At the end of the study, tumors were harvested for

analysis of protein expression (e.g., HER2, PSMA).

Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams

are provided.
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Caption: The PI3K/mTOR signaling pathway and the dual inhibitory action of DS-7423.
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Caption: A generalized experimental workflow for in vivo xenograft studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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